molecular formula C24H27N7O2 B2647406 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide CAS No. 1172490-77-5

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide

Cat. No.: B2647406
CAS No.: 1172490-77-5
M. Wt: 445.527
InChI Key: BNFSDZPDNGYSKI-UHFFFAOYSA-N
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Description

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.527. The purity is usually 95%.
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Biological Activity

The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including an oxadiazole moiety and a pyrazole ring, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula : C₂₂H₂₃N₇O₂
  • Molecular Weight : 451.9 g/mol

Structural Features

FeatureDescription
Oxadiazole RingKnown for diverse biological activities; used in drug development.
Pyrazole RingCommonly associated with anti-inflammatory and analgesic properties.
Acetamide GroupEnhances solubility and bioavailability.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it may bind effectively to enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of conditions like Alzheimer's disease .

Inhibition Studies

Research indicates that derivatives of oxadiazoles have shown promising results as inhibitors of AChE and BChE:

  • IC50 Values : The IC50 values for related compounds range from 12.8 µM to 99.2 µM for AChE inhibition . The presence of bulky substituents tends to increase IC50 values, indicating a decrease in potency.

Antioxidant Properties

Compounds similar to this compound have demonstrated antioxidant properties, which may contribute to their neuroprotective effects .

Study 1: Neuroprotective Effects

In a study conducted on 5-substituted oxadiazole derivatives, it was found that these compounds exhibited neuroprotective effects by inhibiting oxidative stress pathways and reducing neuronal apoptosis . The study highlighted the potential of these derivatives in treating neurodegenerative diseases.

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of oxadiazole-containing compounds. It was reported that certain derivatives showed dual inhibition of AChE and BChE, suggesting their potential as dual-action drugs for treating cognitive disorders .

Properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-13-10-15(3)20(16(4)11-13)27-18(32)12-31-21(25)19(23(26-5)29-31)24-28-22(30-33-24)17-9-7-6-8-14(17)2/h6-11H,12,25H2,1-5H3,(H,26,29)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFSDZPDNGYSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=C(C=C4C)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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